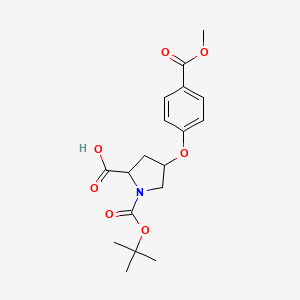![molecular formula C10H18O2Si B12106755 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is a compound that belongs to the class of bicyclic compounds. It features a bicyclo[2.2.1]heptane structure, which is a common scaffold in organic chemistry due to its rigidity and unique spatial arrangement. The compound is characterized by the presence of a dimethoxymethylsilane group attached to the bicyclo[2.2.1]heptane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with silane reagents. One common method involves the hydrosilylation of bicyclo[2.2.1]hept-2-ene with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-50°C and the reaction time ranging from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding silane derivatives.
Substitution: The dimethoxymethylsilane group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds; reactions are conducted in inert atmospheres to prevent moisture interference.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it useful in the design of ligands for catalysis.
Biology: Investigated for its potential as a scaffold in drug design due to its unique spatial arrangement.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane involves its interaction with various molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The dimethoxymethylsilane group can undergo hydrolysis to form silanol, which can further interact with biological molecules through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: A bicyclo[2.2.1]heptane derivative with a ketone functional group.
Sordarins: Natural products containing the bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Bioactive compounds with a bicyclo[2.2.1]heptane core.
Uniqueness
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is unique due to the presence of the dimethoxymethylsilane group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various applications, particularly in the synthesis of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H18O2Si |
|---|---|
Poids moléculaire |
198.33 g/mol |
InChI |
InChI=1S/C10H18O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3 |
Clé InChI |
LCLJJUMYJAPZRY-UHFFFAOYSA-N |
SMILES canonique |
COC(OC)[Si]C1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)



![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)

![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)
![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)
![1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)


